molecular formula C9H19NO B1602255 3-(1-Methylpiperidin-4-yl)propan-1-ol CAS No. 7037-30-1

3-(1-Methylpiperidin-4-yl)propan-1-ol

Cat. No. B1602255
Key on ui cas rn: 7037-30-1
M. Wt: 157.25 g/mol
InChI Key: QYRYQOHCDCTGHJ-UHFFFAOYSA-N
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Patent
US07956066B2

Procedure details

To a refluxing solution of 1 M LiAlH4 (40 mmol) in THF (30 mL) was added dropwise a solution of N—BOC-4-piperidinepropionic acid (3.0 g, 11.6 mmol). The reaction mixture was heated for 3 h then cooled to rt. Upon further cooling to 0° C., water (1.5 mL) was added slowly, and the reaction mixture was allowed to warm to rt over 15 min. The mixture was again cooled to 0° C., and 10% aq. NaOH (1.5 mL) was added slowly. Upon warming to rt over 15 min, the mixture was cooled to 0° C. and more water (4.5 mL) was added. The resultant mixture was allowed to warm to rt over 18 h, and was then filtered through a pad of diatomaceous earth. The filtrate was concentrated, and the residue was purified by Method 1 to afford 1.9 g (100%) of 3-(1-methyl-piperidin-4-yl)-propan-1-ol as a yellow oil. MS (ESI): mass calcd for C9H19NO, 157.15; m/z found 158.1 [M+H]+. 1H NMR (400 MHz, CD3OD): 3.45-3.41 (m, 2H), 2.77-2.74 (m, 2H), 1.89-1.85 (m, 2H), 1.64-1.61 (m, 2H), 1.47-1.43 (m, 2H), 1.21-1.12 (m, 5H).
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]([N:14]1[CH2:19][CH2:18][CH:17]([CH2:20][CH2:21][C:22](O)=[O:23])[CH2:16][CH2:15]1)(OC(C)(C)C)=O.O.[OH-].[Na+]>C1COCC1>[CH3:7][N:14]1[CH2:19][CH2:18][CH:17]([CH2:20][CH2:21][CH2:22][OH:23])[CH2:16][CH2:15]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
40 mmol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)CCC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
4.5 mL
Type
reactant
Smiles
O
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon further cooling to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt over 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
Upon warming to rt over 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt over 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
was then filtered through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by Method 1

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 104.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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